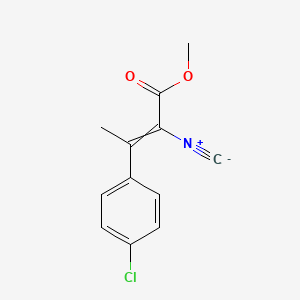
Methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate is an organic compound that belongs to the class of isocyanates. This compound is characterized by the presence of a chlorophenyl group attached to an isocyanobutenoate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with methyl isocyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This reactivity is the basis for its potential biological activities, including antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
- 3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole
Uniqueness
Methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other similar compounds that may lack this functional group and, consequently, the same level of reactivity.
Propiedades
Número CAS |
76203-06-0 |
|---|---|
Fórmula molecular |
C12H10ClNO2 |
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
methyl 3-(4-chlorophenyl)-2-isocyanobut-2-enoate |
InChI |
InChI=1S/C12H10ClNO2/c1-8(11(14-2)12(15)16-3)9-4-6-10(13)7-5-9/h4-7H,1,3H3 |
Clave InChI |
JXNNXZPPASCIII-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=O)OC)[N+]#[C-])C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



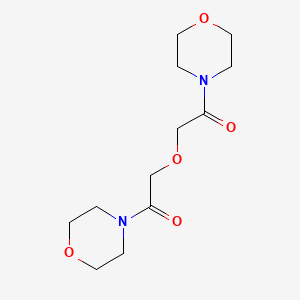
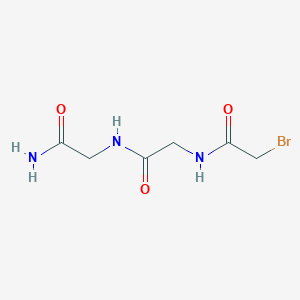
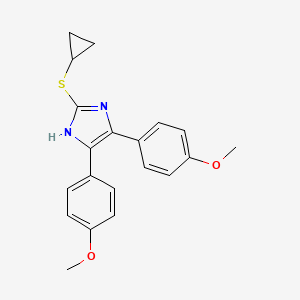
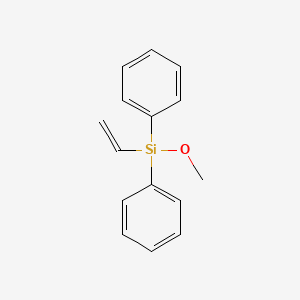
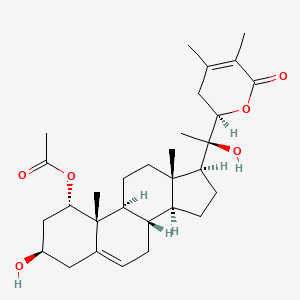
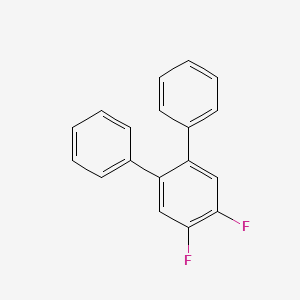
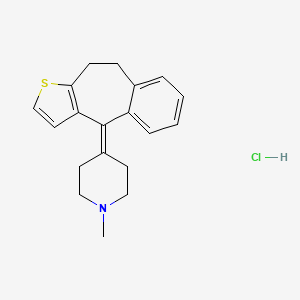

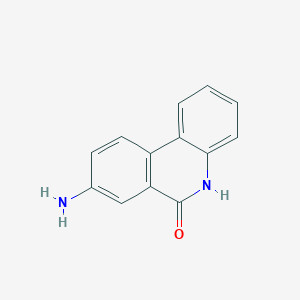
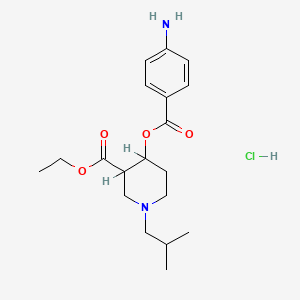
![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)

